Ladostigil: A Comprehensive Technical Review of its Neuroprotective Properties
Ladostigil: A Comprehensive Technical Review of its Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ladostigil [(N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate] is a multimodal drug candidate developed for the treatment of neurodegenerative diseases, particularly Alzheimer's disease and dementia with Lewy bodies.[1][2][3] Its multifaceted mechanism of action, encompassing cholinesterase (ChE) and brain-selective monoamine oxidase (MAO) inhibition, alongside a suite of neuroprotective effects, positions it as a compound of significant interest.[1][2][3][4] This technical guide provides an in-depth review of the experimental evidence supporting the neuroprotective properties of Ladostigil, focusing on its core mechanisms, quantitative data from key studies, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Core Pharmacological Activities
Ladostigil was designed as a dual-target drug, combining the pharmacophores of rivastigmine (a ChE inhibitor) and rasagiline (a selective MAO-B inhibitor).[4][5] This unique structure confers upon it the ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as both MAO-A and MAO-B, with a notable brain-selective action on the latter.[1][4][6]
Cholinesterase and Monoamine Oxidase Inhibition
In vivo studies in rats have demonstrated that Ladostigil at a dose of 8.5 mg/kg/day leads to approximately 30% inhibition of brain ChE and 55-59% inhibition of both MAO-A and MAO-B.[7] Notably, a lower dose of 1 mg/kg/day did not result in significant ChE or MAO inhibition, suggesting dose-dependent effects on these primary targets.[7] In vitro studies have shown that Ladostigil is about 100 times more potent against AChE than BuChE.[4] A key feature of Ladostigil is its brain-selective MAO inhibition, with minimal effects on peripheral MAO in the liver and small intestine, which potentially reduces the risk of the "cheese effect" associated with non-selective MAO inhibitors.[1][6][8]
| Enzyme Target | Inhibition (%) | Dose/Concentration | Model System | Reference |
| Brain Cholinesterase | ~30% | 8.5 mg/kg/day | Aged Rats (in vivo) | [7] |
| Brain MAO-A | 55-59% | 8.5 mg/kg/day | Aged Rats (in vivo) | [7] |
| Brain MAO-B | 55-59% | 8.5 mg/kg/day | Aged Rats (in vivo) | [7] |
| Brain MAO (general) | ~70% | 26 mg/kg (for 2 weeks) | Mice (in vivo) | [8] |
| Acetylcholinesterase | 25-40% | 12-35 mg/kg (oral) | Rats (in vivo) | [4] |
| Acetylcholinesterase | 50-60% | 139 mg/kg (oral) | Rats (in vivo) | [4] |
Neuroprotective Mechanisms of Action
Beyond its primary enzyme inhibitory functions, Ladostigil exerts a range of neuroprotective effects through multiple, interconnected pathways. These include anti-inflammatory, antioxidant, anti-apoptotic actions, and the modulation of key signaling cascades and neurotrophic factors.
Anti-Inflammatory and Immunomodulatory Effects
A significant aspect of Ladostigil's neuroprotective profile is its ability to modulate neuroinflammation, primarily through its effects on microglia, the resident immune cells of the brain.
In aged rats, chronic treatment with Ladostigil (at both 1 and 8.5 mg/kg/day) has been shown to reduce the expression of CD11b, a marker of microglial activation, and restore microglial morphology to that of younger animals.[7] In vitro studies using primary mouse microglial cultures have further elucidated this mechanism, showing that Ladostigil reduces the nuclear translocation of NFκB and the phosphorylation of ERK1/2 and p38, key signaling molecules in the inflammatory cascade.[9] This leads to a downregulation in the gene expression of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β.[9]
Recent studies in ATP/LPS-activated microglia have revealed that Ladostigil can downregulate the expression of early growth response protein 1 (Egr1), a transcription factor implicated in neurodegenerative diseases.[9] Conversely, Ladostigil upregulates the expression of TNF alpha-induced protein 3 (TNFaIP3), a ubiquitin-modifying enzyme that terminates NFκB signaling.[9]
Regulation of Pro-Survival Signaling Pathways
Ladostigil has been shown to activate several key signaling pathways that promote neuronal survival and resilience.[1][2][6][10]
Activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a central component of Ladostigil's neuroprotective action.[1][2][6][10] These pathways are crucial for cell survival and plasticity.
Ladostigil enhances the expression of neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[11][12] This effect is associated with the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for promoting cell survival and inhibiting apoptosis.[11][12]
Anti-Apoptotic and Antioxidant Activity
Ladostigil demonstrates potent anti-apoptotic and antioxidant properties in various in vitro and in vivo models.[1][10]
The drug has been shown to regulate members of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.[2][13] It also prevents the fall in mitochondrial membrane potential, a critical event in the initiation of apoptosis.[1][6][10]
In SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide-induced oxidative stress, Ladostigil (at concentrations of 1-10 µM) dose-dependently increased cell viability.[14] This was associated with a decrease in intracellular reactive oxygen species (ROS) and an increased activity of antioxidant enzymes such as catalase and glutathione reductase.[14] Furthermore, Ladostigil upregulates the mRNA levels of several antioxidant enzymes, including catalase, NAD(P)H quinone oxidoreductase 1, and peroxiredoxin 1.[14]
Regulation of Amyloid Precursor Protein (APP) Processing
Ladostigil has been shown to influence the processing of amyloid precursor protein (APP), a key pathological component of Alzheimer's disease.[1][2][6][10] This regulatory activity is linked to the activation of the PKC and MAPK signaling pathways.[1][2]
Experimental Protocols
The neuroprotective properties of Ladostigil have been investigated using a variety of in vitro and in vivo models. Below are summaries of the methodologies employed in key studies.
In Vitro Models
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Cell Lines:
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SH-SY5Y Human Neuroblastoma Cells: Used to model neuronal apoptosis and oxidative stress. Cells are typically cultured in standard media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Neurotoxicity is induced by agents such as hydrogen peroxide (H₂O₂).[14]
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Primary Mouse Microglial Cultures: Utilized to study neuroinflammation. Microglia are isolated from the cerebral cortices of neonatal mice and activated with lipopolysaccharide (LPS) and ATP or BzATP to induce an inflammatory response.[9]
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Assays:
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Cell Viability Assays: Standard methods like MTT or LDH assays are used to quantify the protective effect of Ladostigil against neurotoxin-induced cell death.
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Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA).
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Enzyme Activity Assays: Spectrophotometric assays are used to determine the activity of antioxidant enzymes like catalase and glutathione reductase.
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Western Blotting: Employed to measure the protein levels and phosphorylation status of key signaling molecules (e.g., ERK, Akt, NFκB) and apoptotic markers.
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Quantitative PCR (qPCR): Used to measure the mRNA expression levels of cytokines, antioxidant enzymes, and other target genes.
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Immunocytochemistry: To visualize the subcellular localization of proteins, such as the nuclear translocation of NFκB and EGR1.[9]
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In Vivo Models
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Animal Models:
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Aged Rats: Used to model age-related cognitive decline and neuroinflammation.[7] Chronic oral administration of Ladostigil is typically performed over several months.
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Scopolamine-Induced Amnesia in Rats: A model to assess pro-cognitive effects by antagonizing the muscarinic receptor antagonist scopolamine.[1][6][10]
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Intracerebroventricular (ICV) Streptozotocin in Rats: This model induces neuroinflammation, oxidative stress, and memory deficits, mimicking aspects of sporadic Alzheimer's disease.[1][6][10]
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Global Ischemia in Gerbils: A model of hippocampal damage used to assess neuroprotective effects against ischemic injury.[1][6][10]
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Behavioral Tests:
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Post-Mortem Analysis:
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Immunohistochemistry: To analyze brain tissue for markers of microglial activation (e.g., CD11b) and other pathological changes.
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Enzyme Activity Assays: To measure brain ChE and MAO activity.
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Gene Expression Analysis: To assess the in vivo effects of Ladostigil on the expression of relevant genes in different brain regions.
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Clinical Evidence
Ladostigil has been evaluated in Phase II clinical trials for mild cognitive impairment (MCI) and Alzheimer's disease.[4][15][16][17]
Phase II Trial in Mild Cognitive Impairment (MCI)
A 3-year, randomized, double-blind, placebo-controlled trial evaluated the safety and efficacy of low-dose Ladostigil (10 mg/day) in patients with MCI and medial temporal lobe atrophy.[16][18]
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Primary Outcome: The study did not meet its primary endpoint of significantly delaying the progression from MCI to Alzheimer's disease dementia (p=0.162).[15][16][18]
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Secondary Outcomes: There were no significant effects on the Neuropsychological Test Battery (NTB) composite, Disability Assessment in Dementia (DAD), or Geriatric Depression Scale (GDS) scores.[15][16][18]
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Biomarker Findings: An interesting finding was a potential effect on brain atrophy. The decrease in whole-brain and hippocampal volumes was less pronounced in the Ladostigil group compared to the placebo group (whole brain, p=0.025; hippocampus, p=0.043).[15][16][18]
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Safety: The drug was found to be safe and well-tolerated.[15][16][18]
| Clinical Trial Outcome (MCI) | Ladostigil Group | Placebo Group | p-value | Reference |
| Progression to Dementia | 14 of 99 patients (14.1%) | 21 of 103 patients (20.4%) | 0.162 | [15][16][18] |
| Change in Whole Brain Volume | Less decrease | More decrease | 0.025 | [15][16][18] |
| Change in Hippocampal Volume | Less decrease | More decrease | 0.043 | [15][16][18] |
Conclusion
References
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